1-Fluoro-2-methyl-1-phenylpropan-2-amine hydrochloride
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Overview
Description
1-Fluoro-2-methyl-1-phenylpropan-2-amine hydrochloride is an organic compound with the molecular formula C10H14FN·HCl It is a derivative of phenylpropanamine, featuring a fluorine atom, a methyl group, and a phenyl group attached to the propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-methyl-1-phenylpropan-2-amine hydrochloride typically involves the fluorination of a suitable precursor, such as 2-methyl-1-phenylpropan-2-amine. One common method is the reaction of the precursor with a fluorinating agent like hydrogen fluoride (HF) or a fluorine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-methyl-1-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
1-Fluoro-2-methyl-1-phenylpropan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methyl-1-phenylpropan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,1-dimethyl-2-phenylethylamine: Similar structure but with different substitution patterns.
1-Fluoromethyl-2-phenylethylamine: Contains a fluoromethyl group instead of a fluorine atom directly attached to the amine.
Uniqueness
1-Fluoro-2-methyl-1-phenylpropan-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-fluoro-2-methyl-1-phenylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWJHJGWYJWSSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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